molecular formula C8H12N2O4S B2677535 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid CAS No. 1062482-23-8

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid

Cat. No. B2677535
CAS RN: 1062482-23-8
M. Wt: 232.25
InChI Key: VUGXTBLKXDKWGY-UHFFFAOYSA-N
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Description

“2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid” is a compound that contains a thiazole ring, which is a five-membered ring with three carbon atoms, one nitrogen atom, and one sulfur atom . Thiazoles are found in many potent biologically active compounds . The compound also contains an amine group and an oxalic acid group .


Synthesis Analysis

The compound can be synthesized by a click reaction of 2-azido-1-(4-methyl-2-phenylthiazol-5-yl)ethanone with substituted ethynylbenzene followed by reduction with sodium borohydride . This synthesis process yields a new series of 1-(4-methyl-2-aryl-1,3-thiazol-5-yl)-2-(4-aryl-1,2,3-triazol-1-yl)ethanol derivatives .


Molecular Structure Analysis

The molecular structure of the compound includes a thiazole ring, an amine group, and an oxalic acid group . The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom .


Chemical Reactions Analysis

The compound can undergo various chemical reactions due to the presence of the thiazole ring and the amine group . The C-5 atom of the thiazole ring can undergo electrophilic substitution, and the C-2 atom can undergo nucleophilic substitution .


Physical And Chemical Properties Analysis

The compound has a molecular formula of C5H8N2S . The compound is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes .

Mechanism of Action

The mechanism of action of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves binding to the active site of enzymes and inhibiting their activity. It has also been shown to modify the structure of proteins, potentially altering their function.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound depend on the specific enzyme or protein being targeted. Inhibition of acetylcholinesterase and butyrylcholinesterase can lead to increased levels of acetylcholine, which can have both beneficial and detrimental effects on the nervous system. Modification of protein structure can affect their function and interactions with other proteins.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid in lab experiments is its ability to selectively inhibit certain enzymes and modify protein structures. This can be useful in studying the function of specific proteins and their interactions with other molecules. However, its effects can be dependent on the specific enzyme or protein being targeted, and caution should be taken when interpreting results.

Future Directions

For the use of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid in scientific research include further exploration of its effects on specific enzymes and proteins, as well as its potential as a therapeutic agent for conditions such as Alzheimer's disease. Additionally, the development of more selective inhibitors and modifications of the compound's structure could lead to improved efficacy and reduced side effects.

Synthesis Methods

The synthesis of 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid involves the reaction of 2-bromoacetophenone with thiosemicarbazide to form 2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine. The resulting compound is then reacted with oxalic acid to form the final product, this compound.

Scientific Research Applications

2-(4-Methyl-1,3-thiazol-2-yl)ethan-1-amine; oxalic acid is commonly used in scientific research as an inhibitor of certain enzymes, including acetylcholinesterase and butyrylcholinesterase. It has also been shown to modify the structure of proteins, which can be useful in studying protein-protein interactions and protein folding.

Safety and Hazards

The compound is considered hazardous by the 2012 OSHA Hazard Communication Standard . It can cause skin corrosion or irritation, serious eye damage or eye irritation, and specific target organ toxicity .

properties

IUPAC Name

2-(4-methyl-1,3-thiazol-2-yl)ethanamine;oxalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10N2S.C2H2O4/c1-5-4-9-6(8-5)2-3-7;3-1(4)2(5)6/h4H,2-3,7H2,1H3;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUGXTBLKXDKWGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CSC(=N1)CCN.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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